

Introduction: The Foundational Role of a Protected Amino Alcohol

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Compound of Interest

Compound Name: *N-Boc-DL-2-amino-1-butanol*

CAS No.: 193086-15-6

Cat. No.: B066014

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In the landscape of modern organic synthesis and pharmaceutical development, precision is paramount. Every molecule, every reaction, and every analytical measurement contributes to the success of a research program. **N-Boc-DL-2-amino-1-butanol** is a chiral building block of significant interest. As a derivative of 2-amino-1-butanol, its primary amine is "protected" by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows chemists to perform reactions on the hydroxyl group without interference from the more nucleophilic amine, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

The molecular weight of a compound is its most fundamental chemical property. It is a cornerstone for stoichiometric calculations, identity confirmation, and purity assessment. This guide provides an in-depth exploration of the molecular weight of **N-Boc-DL-2-amino-1-butanol**, from its theoretical calculation to its experimental verification, underscoring its critical importance for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A clear understanding of a compound's basic properties is the starting point for any laboratory work. The key identifiers and physical data for **N-Boc-DL-2-amino-1-butanol** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₉ NO ₃	[1][2][3]
Molecular Weight	189.25 g/mol	[1][2][3]
CAS Number	138373-86-1	[1]
Appearance	Varies; typically a solid or oil	-
Purity	Commonly available in ≥98% purity	[1]

Molecular Structure and Theoretical Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₉H₁₉NO₃, provides the necessary information for this calculation.

Caption: Molecular structure of **N-Boc-DL-2-amino-1-butanol**.

Theoretical Calculation:

The average molecular weight is calculated using the standard atomic weights of each element:

- Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
- Hydrogen (H): 19 atoms × 1.008 amu/atom = 19.152 amu
- Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
- Oxygen (O): 3 atoms × 15.999 amu/atom = 47.997 amu

Total Molecular Weight = 108.099 + 19.152 + 14.007 + 47.997 = 189.255 amu

This calculated value, typically rounded to 189.25 g/mol, serves as the theoretical benchmark against which all experimental measurements are compared.

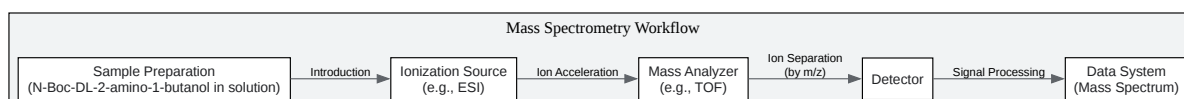
Experimental Verification: The Power of Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or purchased compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose.[4] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate determination of the molecular weight.[5][6]

The core principle involves three stages:

- Ionization: The sample molecule is converted into a gas-phase ion.
- Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

For small organic molecules, modern mass spectrometers can achieve mass accuracy within 5 parts per million (ppm), which is often sufficient to confirm the molecular formula of a compound.[5]



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Caption: Generalized workflow for molecular weight determination by mass spectrometry.

Experimental Protocol: Molecular Weight Determination by ESI-TOF MS

This protocol outlines a self-validating system for the precise mass determination of **N-Boc-DL-2-amino-1-butanol** using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To experimentally verify the molecular weight of **N-Boc-DL-2-amino-1-butanol** and confirm its elemental composition.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **N-Boc-DL-2-amino-1-butanol**.
 - Dissolve the sample in 1 mL of high-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid facilitates protonation for positive-ion mode analysis.
 - Vortex the solution until the sample is fully dissolved, creating a stock solution of ~1 mg/mL.
 - Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent.
 - Causality: Dilution is critical to avoid detector saturation and ion suppression effects, ensuring a clean and accurate signal. The presence of formic acid provides a source of protons (H⁺) to readily form the [M+H]⁺ ion in the ESI source.
- Instrument Calibration:
 - Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution provided by the instrument manufacturer.
 - Trustworthiness: This step is the cornerstone of accuracy. An external calibration establishes the relationship between an ion's time-of-flight and its m/z. For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for any instrumental drift in real-time.[7]

- Sample Analysis:
 - Set the ESI source to positive ion mode.
 - Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
 - Acquire data over a suitable mass range (e.g., m/z 100-500) for several minutes to obtain a stable signal and an averaged spectrum.
 - Expertise: Direct infusion is a simple and effective method for pure compounds. For complex mixtures, this technique would be preceded by a separation step, such as Liquid Chromatography (LC-MS).[8]
- Data Analysis and Interpretation:
 - Process the acquired raw data to generate a mass spectrum.
 - Identify the peak corresponding to the protonated molecule, $[\text{M}+\text{H}]^+$.
 - Theoretical Monoisotopic Mass of $\text{C}_9\text{H}_{19}\text{NO}_3 = 189.1365 \text{ Da}$
 - Expected m/z of $[\text{M}+\text{H}]^+ = 189.1365 + 1.0078$ (mass of H^+) = 190.1443
 - Compare the experimentally measured m/z value to the theoretical value.
 - Calculate the mass error in parts per million (ppm) using the formula:
 - $\text{Error (ppm)} = [(\text{Experimental Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] \times 10^6$
 - Validation: A mass error of <5 ppm provides high confidence in the elemental composition and, by extension, the identity of the compound.[5] Other potential adducts, such as the sodium adduct $[\text{M}+\text{Na}]^+$ ($m/z \sim 212.1262$), may also be observed and can serve as further confirmation.

Significance in Research and Drug Development

The precise molecular weight of **N-Boc-DL-2-amino-1-butanol** is not merely an academic detail; it is a critical quality attribute with profound practical implications.

- **Identity Confirmation:** It provides definitive proof that the correct molecule has been synthesized or purchased, preventing costly errors downstream.
- **Purity Assessment:** The mass spectrum can quickly reveal the presence of impurities, which would appear as unexpected peaks.
- **Reaction Monitoring:** In a synthetic sequence, MS can be used to track the conversion of a starting material to the desired product by observing the disappearance of the reactant's mass signal and the appearance of the product's mass signal.
- **Foundation for Further Synthesis:** As a protected building block, confirming its integrity is the first step before its use in synthesizing more complex molecules, such as peptide fragments or pharmaceutical intermediates. The unprotected parent compound, 2-amino-1-butanol, is a key starting material for the anti-tuberculosis drug ethambutol, highlighting the pharmaceutical relevance of this chemical family.^{[9][10]}

Conclusion

N-Boc-DL-2-amino-1-butanol is a valuable reagent whose utility is underpinned by its well-defined chemical properties. Its molecular weight of 189.25 g/mol is a fundamental constant, derived from its atomic composition and readily verifiable with high precision using modern mass spectrometry. For any scientist working with this compound, a thorough understanding and experimental confirmation of its molecular weight are indispensable practices that ensure the integrity of their research, the reliability of their results, and the success of their synthetic endeavors in the competitive fields of chemical science and drug discovery.

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